molecular formula C12H9N3O2 B8347808 methyl 1-(2-cyanophenyl)-1H-imidazole-4-carboxylate

methyl 1-(2-cyanophenyl)-1H-imidazole-4-carboxylate

Cat. No.: B8347808
M. Wt: 227.22 g/mol
InChI Key: ZMTXKFCXKHBHMX-UHFFFAOYSA-N
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Description

Methyl 1-(2-cyanophenyl)-1H-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

methyl 1-(2-cyanophenyl)imidazole-4-carboxylate

InChI

InChI=1S/C12H9N3O2/c1-17-12(16)10-7-15(8-14-10)11-5-3-2-4-9(11)6-13/h2-5,7-8H,1H3

InChI Key

ZMTXKFCXKHBHMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=N1)C2=CC=CC=C2C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of methyl 1H-imidazole-4-carboxylate (400 mg, 0.003 mol), 2-iodobenzonitrile (800 mg, 0.0035 mol), L-proline (0.073 g, 0.00063 mol), potassium carbonate (0.88 g, 0.0063 mol) and copper(I) iodide (0.060 g, 0.00032 mol) in DMSO (8 mL) was allowed to stir and heated at 90° C. in a sealed tube overnight. The mixture was diluted with EtOAc, washed with water and brine, dried over Na2SO4, filtered and concentrated. The residue was purified by column chromatography to afford methyl 1-(2-cyanophenyl)-1H-imidazole-4-carboxylate. LCMS: (FA) ES+ 228.1
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.073 g
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.06 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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